

# Meta-analysis of YFLLRNP clinical trial data

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## Compound of Interest

Compound Name: YFLLRNP

Cat. No.: B15572182

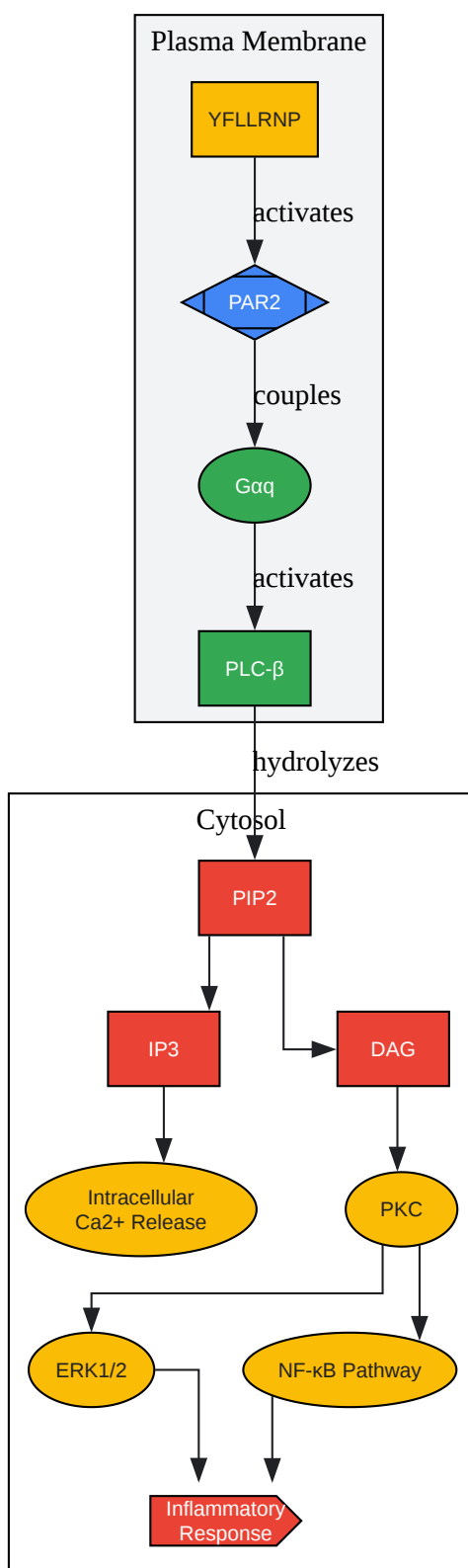
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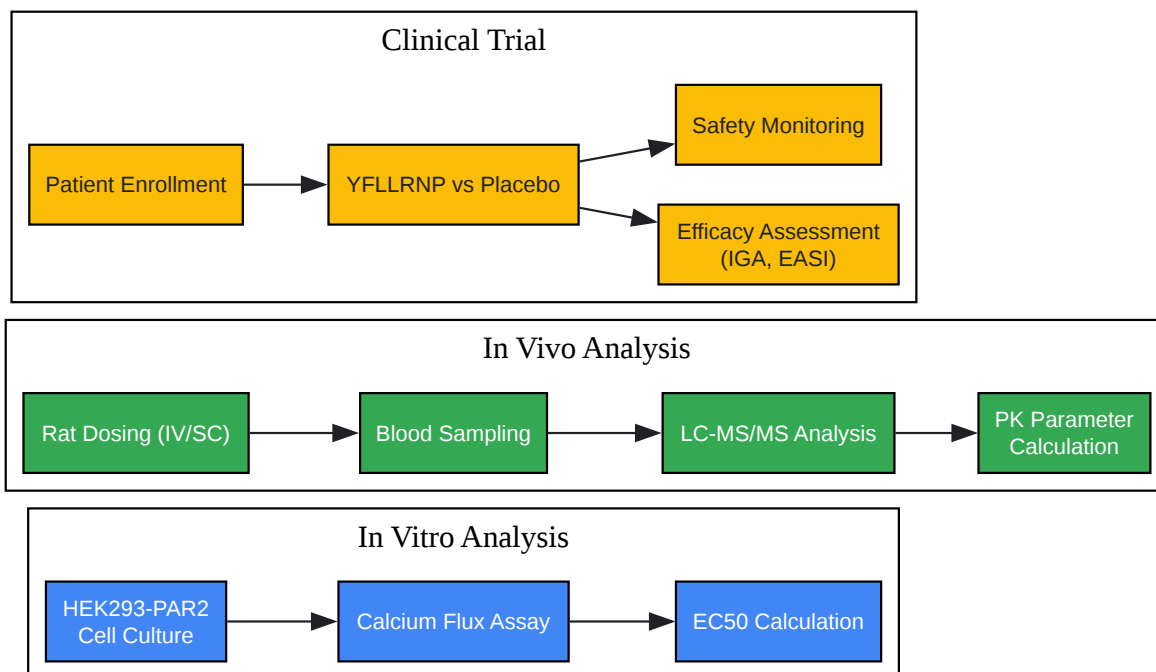
## Mechanism of Action: PAR2 Signaling

**YFLLRNP** is a synthetic peptide that acts as an agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).<sup>[1][2][3]</sup> Activation of PAR2 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation.<sup>[2][4]</sup> Upon binding, **YFLLRNP** is hypothesized to induce a conformational change in PAR2, initiating several downstream signaling cascades. These pathways are crucial for understanding the therapeutic and potential adverse effects of **YFLLRNP**.

The primary signaling pathway activated by PAR2 involves the coupling of Gαq proteins. This leads to the activation of phospholipase C-β (PLC-β), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). Furthermore, PAR2 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the nuclear factor-κB (NF-κB) signaling pathway, leading to inflammatory responses.

## PAR2 Signaling Pathway Diagram





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